Defined Crystallographic Identity and Lattice Parameters vs. K2SO4 and Na2SO4
Potassium sodium sulfate (KNaSO4) exhibits a trigonal crystal structure (space group P3m1) with lattice constants a = 5.6075 Å, c = 7.1781 Å, and a calculated density of 2.687 g/cm³ [1]. This is in contrast to the simple sulfates: K2SO4 crystallizes in an orthorhombic structure (space group Pnma) with a = 7.476 Å, b = 5.773 Å, c = 10.072 Å and density 2.66 g/cm³ [2], while Na2SO4 forms an orthorhombic lattice (space group Fddd) with a = 5.86 Å, b = 12.31 Å, c = 9.82 Å [3]. The distinct trigonal symmetry of KNaSO4 results in anisotropic optical and thermal properties not achievable with simple sulfate blends [4].
| Evidence Dimension | Crystal structure and lattice parameters |
|---|---|
| Target Compound Data | Trigonal, space group P3m1; a = 5.6075 Å, c = 7.1781 Å; density = 2.687 g/cm³ |
| Comparator Or Baseline | K2SO4: orthorhombic, space group Pnma; a = 7.476 Å, b = 5.773 Å, c = 10.072 Å; density = 2.66 g/cm³. Na2SO4: orthorhombic, space group Fddd; a = 5.86 Å, b = 12.31 Å, c = 9.82 Å |
| Quantified Difference | Different crystal system (trigonal vs. orthorhombic) and distinct lattice parameters. |
| Conditions | Single-crystal X-ray diffraction at 25 °C [1] |
Why This Matters
The unique crystallographic identity of KNaSO4 is essential for applications requiring anisotropic physical properties or precise control over ionic conduction pathways.
- [1] Swanson, H. E., et al. (1962). Standard X-ray Diffraction Powder Patterns: Section 6. Data for 60 Substances. National Bureau of Standards, Monograph 25, Section 6, p. 50. View Source
- [2] Ojima, K., Nishihata, Y., & Sawada, A. (1995). Crystal structure of potassium sulfate at 298 K. Acta Crystallographica Section C, 51(2), 287-289. View Source
- [3] Nord, A. G. (1973). The crystal structure of sodium sulfate. Acta Chemica Scandinavica, 27(3), 814-822. View Source
- [4] Wu, G. J., & Frech, R. (1977). The optical and spectroscopic properties of the sulfate ion in various crystalline environments. The Journal of Chemical Physics, 66(4), 1352-1359. View Source
